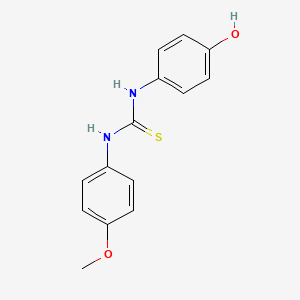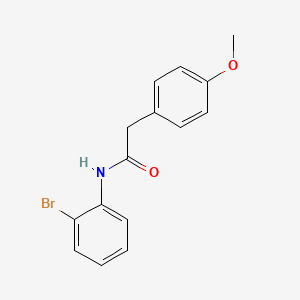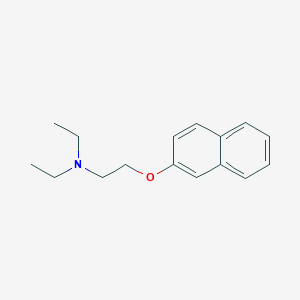![molecular formula C15H9ClN2O2 B5702122 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is a chemical compound that has attracted significant attention in the field of scientific research. It is also known as 2-(2-Chlorophenyl)hydrazono-1H-indene-1,3(2H)-dione, and its molecular formula is C16H10ClN3O2. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the research on 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, future research could focus on the development of more water-soluble derivatives of this compound to improve its bioavailability and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yields. Other methods involve the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of different catalysts such as piperidine, pyridine, or triethylamine.
Applications De Recherche Scientifique
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-3-4-8-12(11)17-18-13-14(19)9-5-1-2-6-10(9)15(13)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJOYDJTXCDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=CC=C3Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)

